molecular formula C8H12BrCl3O B14482052 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal CAS No. 65604-63-9

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal

Cat. No.: B14482052
CAS No.: 65604-63-9
M. Wt: 310.4 g/mol
InChI Key: ATEDDMHYNYYSIY-UHFFFAOYSA-N
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Description

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom, three chlorine atoms, and two methyl groups attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound. For instance, starting with 3,3-dimethylhexanal, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the halogen atoms.

Major Products Formed

    Oxidation: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid.

    Reduction: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated aldehydes and their reactivity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Chloro-6,6,6-trichloro-3,3-dimethylhexanal: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is unique due to the specific combination of halogen atoms and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

65604-63-9

Molecular Formula

C8H12BrCl3O

Molecular Weight

310.4 g/mol

IUPAC Name

4-bromo-6,6,6-trichloro-3,3-dimethylhexanal

InChI

InChI=1S/C8H12BrCl3O/c1-7(2,3-4-13)6(9)5-8(10,11)12/h4,6H,3,5H2,1-2H3

InChI Key

ATEDDMHYNYYSIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)C(CC(Cl)(Cl)Cl)Br

Origin of Product

United States

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